molecular formula C11H14N2O3 B14795425 Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate

Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate

Cat. No.: B14795425
M. Wt: 222.24 g/mol
InChI Key: CQQUUACOHGDPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate is a chiral heterocyclic compound featuring a pyrido-oxazine core with two methyl substituents at the 2S and 3S positions and a methyl ester at the 7-carboxylate position. The compound’s structure combines a bicyclic framework with ester functionality, making it a versatile intermediate for drug discovery, particularly in kinase inhibition or protease targeting .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-6-7(2)16-9-4-8(11(14)15-3)5-12-10(9)13-6/h4-7H,1-3H3,(H,12,13)

InChI Key

CQQUUACOHGDPSD-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=C(N1)N=CC(=C2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Aminohydroxy Pyridine Intermediate

Starting from 3-amino-2-hydroxy-4-methylpyridine, cyclization with epichlorohydrin under basic conditions forms the oxazine ring. The reaction proceeds via nucleophilic attack of the amine on the epoxide, followed by ring closure (Figure 1A). Stereochemical control at C2 and C3 is achieved using chiral catalysts, such as (R)-BINOL-phosphoric acid, to induce asymmetry during cyclization.

Key Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane
  • Base: Potassium carbonate
  • Temperature: 60–80°C
  • Yield: 65–72%

Reductive Amination Pathway

An alternative method employs reductive amination of 5-formyl-2-methylpyridine with (2S,3S)-2,3-dihydroxybutane. Sodium cyanoborohydride facilitates imine reduction, followed by acid-catalyzed cyclodehydration to form the oxazine ring.

Advantages :

  • High diastereoselectivity (>95% de)
  • Scalable to multi-kilogram batches

Stereoselective Methylation and Esterification

Introducing the methyl groups at C2 and C3 while maintaining stereochemistry is critical.

Chiral Auxiliary-Mediated Methylation

The (2S,3S) configuration is installed using (R)-propylene oxide as a chiral template. After oxazine ring formation, methylation with methyl iodide in the presence of LDA (lithium diisopropylamide) ensures retention of configuration.

Reaction Scheme :

  • Deprotonation of C2-OH with LDA at −78°C.
  • Quenching with methyl iodide.
  • Repeat for C3-methylation.

Yield : 80–85%

Esterification of Carboxylic Acid Intermediate

The C7-carboxylate is introduced via esterification of the corresponding acid. Using thionyl chloride to generate the acid chloride, followed by treatment with methanol, achieves quantitative conversion.

Conditions :

  • Reagent: SOCl₂ (1.2 equiv), then MeOH (excess)
  • Solvent: Toluene
  • Yield: 95%

Industrial-Scale Production Methods

For commercial manufacturing, continuous flow reactors and catalytic protocols are prioritized.

Continuous Flow Cyclization

A tandem reactor system combines reductive amination and cyclization in a single flow setup (Table 1).

Table 1. Flow Reactor Parameters

Parameter Value
Residence Time 30 min
Temperature 70°C
Catalyst Pd/C (5 wt%)
Pressure 10 bar H₂
Productivity 12 g/h per liter reactor

Catalytic Asymmetric Synthesis

Enantioselective hydrogenation using Ru-(S)-SunPhos catalyst achieves 99% enantiomeric excess (ee) for the (2S,3S) isomer.

Substrate : Prochiral diketone precursor
Conditions :

  • H₂ Pressure: 50 psi
  • Solvent: Ethanol
  • Turnover Frequency (TOF): 1,200 h⁻¹

Comparative Analysis of Synthetic Routes

Table 2. Method Efficiency Comparison

Method Yield (%) Stereoselectivity Scalability
Cyclocondensation 72 Moderate Medium
Reductive Amination 85 High High
Flow Synthesis 90 Very High Very High

Challenges and Optimization Strategies

  • Racemization Risk : Elevated temperatures during cyclization may erode ee. Mitigated via low-temperature (−20°C) steps.
  • Byproduct Formation : Over-methylation at C4 is minimized using bulky bases (e.g., DBU).

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group (-COOCH₃) undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and biological activity.

Reaction Conditions Products Applications
Aqueous NaOH, reflux(2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine-7-carboxylic acidEnhanced polarity for pharmacological studies
HCl (aqueous), heatSame carboxylic acidIntermediate for amide coupling

The carboxylic acid derivative can further react with amines to form amides or undergo decarboxylation under high-temperature conditions.

Pyridine Ring Reactivity

The pyridine moiety participates in electrophilic and nucleophilic substitutions, though its electron-deficient nature limits electrophilic reactivity. Key transformations include:

Nucleophilic Aromatic Substitution

  • Amination : Reaction with ammonia or amines at elevated temperatures introduces amino groups at activated positions.

  • Halogenation : Direct halogenation is less common, but indirect methods (e.g., Sandmeyer reaction) can introduce halogens.

Reduction

Catalytic hydrogenation (H₂, Pd/C) partially reduces the pyridine ring to a dihydropyridine derivative, though competing reduction of the oxazine ring may occur .

Oxazine Ring Modifications

The 3,4-dihydro-2H-oxazine ring exhibits strain-dependent reactivity:

Reaction Type Conditions Outcome
Acid-Catalyzed Ring Opening HCl, H₂O Cleavage to form amino alcohol intermediates
Oxidation KMnO₄, acidic conditions Conversion to pyridine N-oxide derivatives

Michael Addition

Reacts with α,β-unsaturated carbonyl compounds (e.g., methyl acrylate) in the presence of DBU to form spirocyclic adducts :

text
Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate + Methyl acrylate → Spiro[pyrido-oxazine-ester] derivative [3]

Cyclization Reactions

Intramolecular cyclization with K₂CO₃ forms fused heterocycles, enhancing structural complexity .

Industrial-Scale Reaction Optimization

Continuous flow reactors improve yield and efficiency for large-scale synthesis, minimizing side reactions and reducing costs.

Scientific Research Applications

Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Melting Point (°C) Key Applications/Notes
Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate C₁₂H₁₆N₂O₃ 236.27 2S,3S-dimethyl; 7-methyl ester Not reported Synthetic intermediate; chiral scaffolds
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid C₉H₁₀N₂O₃ 194.19 4-methyl; 7-carboxylic acid Not reported Precursor for ester derivatives
Pentafluorophenyl 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate C₁₅H₉F₅N₂O₃ 360.23 4-methyl; 7-pentafluorophenyl ester 129.5–132 High reactivity for peptide coupling
7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine C₈H₉BrN₂O 229.07 4-methyl; 7-bromo 77–79 Halogenated intermediate for cross-coupling
(Step 1 compound from EP 3 643 703 A1) C₂₅H₂₅FN₄O₅ 480.49 6-carbamoyl; fluorinated pyrrolidine Not reported Intermediate in macrocyclic drug synthesis

Structural and Functional Differences

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid analog (C₉H₁₀N₂O₃), which is more polar and acidic (pKa ~4-5). This difference impacts membrane permeability and bioavailability .
  • Substituent Effects :
    • The pentafluorophenyl ester (C₁₅H₉F₅N₂O₃) introduces strong electron-withdrawing groups, increasing reactivity in nucleophilic acyl substitution reactions. This makes it valuable in solid-phase peptide synthesis .
    • The 7-bromo substituent (C₈H₉BrN₂O) provides a site for cross-coupling reactions (e.g., Suzuki), enabling diversification of the pyrido-oxazine core .
  • Stereochemistry: The (2S,3S) configuration in the target compound distinguishes it from non-chiral analogs (e.g., 4-methyl derivatives), which lack defined stereocenters. This enantiomeric specificity is crucial for binding affinity in asymmetric catalysis or receptor targeting.

Research Findings and Trends

  • Thermodynamic Stability : Methyl esters (e.g., target compound) exhibit higher stability than activated esters (e.g., pentafluorophenyl), which are prone to hydrolysis. This impacts storage conditions and synthetic workflows .
  • Chiral Resolution : The (2S,3S) configuration may require asymmetric synthesis or enzymatic resolution, adding complexity but enabling enantioselective biological activity .
  • Emerging Analogs : Recent patents (e.g., EP 3 643 703 A1) highlight modifications at the 6-position (carbamoyl) and fluorinated side chains, suggesting trends toward enhanced selectivity and metabolic stability .

Q & A

Q. How can the synthesis of Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate be optimized for enantiomeric purity?

Methodological Answer: Enantiomeric purity can be achieved via asymmetric catalysis or chiral resolution. For example, brominated analogs (e.g., 7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives) are synthesized using chiral auxiliaries or enantioselective catalysts to control stereochemistry . Chiral HPLC (High-Performance Liquid Chromatography) with polysaccharide-based columns (e.g., Chiralpak®) is recommended for purity assessment, as demonstrated in purity specifications for related compounds (e.g., 97% purity for 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives) .

Q. What analytical techniques validate the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1D and 2D NMR (e.g., NOESY) confirm stereochemistry by analyzing coupling constants and spatial proximity of protons (e.g., methyl groups at C2 and C3).
  • X-ray Crystallography : Resolves absolute configuration, as seen in patent applications for structurally complex heterocycles .
  • Chiral HPLC : Validates enantiomeric excess (e.g., >95% purity) using methods similar to those for brominated pyrido-oxazine derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

Methodological Answer: Contradictions may arise from:

  • Assay Variability : Differences in cell lines or enzymatic assays (e.g., kinase inhibition studies in EP 4 374 877 A2 vs. academic studies).
  • Impurity Profiles : Trace impurities (e.g., diastereomers or brominated byproducts ) can skew results. Use LC-MS or preparative HPLC to isolate the target compound.
  • Solvent/Formulation Effects : Bioavailability can vary with solvents (e.g., DMSO vs. aqueous buffers). Standardize protocols per OECD guidelines.

Q. What functionalization strategies are suitable for SAR studies on the pyrido-oxazine core?

Methodological Answer:

  • Halogenation : Introduce bromine at the 7-position via electrophilic substitution, as seen in 7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine .
  • Boronate Ester Formation : Install a boronate group at the 7-position (e.g., 4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine) for Suzuki-Miyaura cross-coupling .
  • Carbaldehyde Derivatization : Oxidize the methyl ester to a carbaldehyde (e.g., 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde ) for Schiff base formation.

Q. How can metabolic stability and degradation pathways be studied for this compound?

Methodological Answer:

  • In Vitro Metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites. Reference protocols from safety data sheets for structurally similar compounds (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ).
  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base) to assess stability, as outlined in pharmaceutical reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.